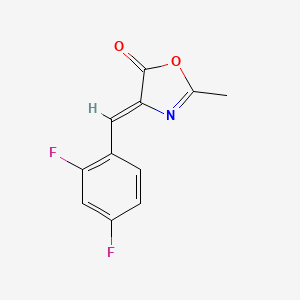
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an oxazole ring, a hydroxyl group, and a heptanoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid typically involves the formation of the oxazole ring followed by the attachment of the hydroxyoctenyl and heptanoic acid groups. Common synthetic routes include:
Oxazole Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Attachment of Hydroxyoctenyl Group: This step often involves the use of reagents like Grignard reagents or organolithium compounds to introduce the hydroxyl and alkene functionalities.
Heptanoic Acid Chain Addition: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkene group can be reduced to form a saturated hydrocarbon.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of 7-(5-(3-Ketooct-1-en-1-yl)oxazol-4-yl)heptanoic acid.
Reduction: Formation of 7-(5-(3-Hydroxyoctyl)oxazol-4-yl)heptanoic acid.
Substitution: Formation of various substituted oxazole derivatives.
科学的研究の応用
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Studied for its potential role in biological pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and hydroxyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may influence signaling pathways, gene expression, or metabolic processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
7-(5-(3-Hydroxyoct-1-en-1-yl)-1,3-thiazol-4-yl)heptanoic acid: Similar structure with a thiazole ring instead of an oxazole ring.
7-(5-(3-Hydroxyoct-1-en-1-yl)-1,3-imidazol-4-yl)heptanoic acid: Contains an imidazole ring.
Uniqueness
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
特性
分子式 |
C18H29NO4 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
7-[5-[(E)-3-hydroxyoct-1-enyl]-1,3-oxazol-4-yl]heptanoic acid |
InChI |
InChI=1S/C18H29NO4/c1-2-3-6-9-15(20)12-13-17-16(19-14-23-17)10-7-4-5-8-11-18(21)22/h12-15,20H,2-11H2,1H3,(H,21,22)/b13-12+ |
InChIキー |
BRIUDSMMAJQHRX-OUKQBFOZSA-N |
異性体SMILES |
CCCCCC(/C=C/C1=C(N=CO1)CCCCCCC(=O)O)O |
正規SMILES |
CCCCCC(C=CC1=C(N=CO1)CCCCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


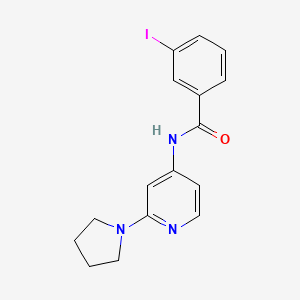
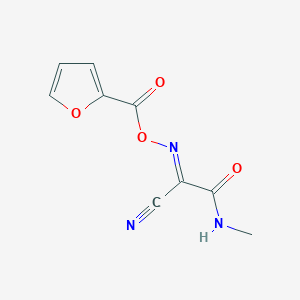
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
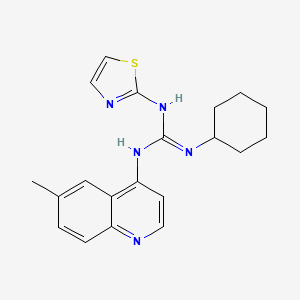
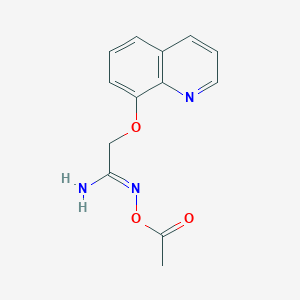
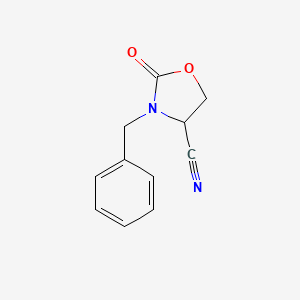
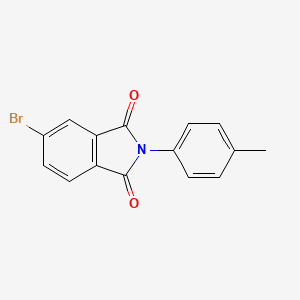

![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
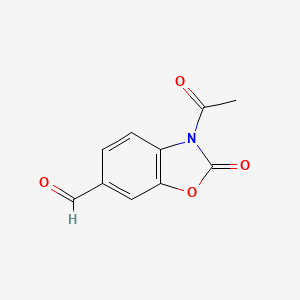
![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)
